![molecular formula C10H7N3O2 B1490009 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol CAS No. 1707394-41-9](/img/structure/B1490009.png)
2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of pyrazolo[3,4-b]pyridines involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 to afford the corresponding carbothioamide, which is then oxidized to yield the final product .
Scientific Research Applications
Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine scaffold, which is structurally similar to 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol , has been extensively studied for its antimicrobial properties. These compounds have shown potential as antibacterial and antifungal agents . The presence of the furan ring can contribute to the bioactivity, making this compound a candidate for developing new antimicrobial drugs.
Anticancer Agents
Compounds with the pyrazolo[1,5-a]pyrimidine core are also being evaluated for their anticancer activities. They have been found to exhibit promising results against various cancer cell lines, indicating that 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol could serve as a lead compound in the design of new anticancer drugs .
Fluorophores for Biological Imaging
The pyrazolo[1,5-a]pyrimidine derivatives are identified as strategic compounds for optical applications. They can be used as fluorophores due to their tunable photophysical properties, which are beneficial for studying the dynamics of intracellular processes and chemosensors . This suggests that 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol could be used in designing new probes for bioimaging.
Organic Light-Emitting Devices (OLEDs)
The electronic structure of pyrazolo[1,5-a]pyrimidines allows them to be used in OLEDs. The electron-donating groups on the fused ring can improve absorption and emission behaviors, making 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol a potential candidate for developing new materials for OLED technology .
Chelating Agents
Due to the presence of heteroatoms like nitrogen and oxygen, compounds like 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol can act as chelating agents. They can bind to metal ions, which is useful in various fields including medicinal chemistry and environmental science .
Synthesis of Heterocyclic Compounds
The pyrazolo[1,5-a]pyrimidine moiety is a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity can be utilized to create a wide array of derivatives with potential applications in pharmaceuticals and agrochemicals .
properties
IUPAC Name |
2-(furan-2-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10-8-6-7(9-2-1-5-15-9)12-13(8)4-3-11-10/h1-6H,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCDPUCMIANNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CNC(=O)C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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